

Comparative Pharmacokinetic Profile of Tenacissoside G and Tenacissoside I in Rats

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Compound of Interest		
Compound Name:	Tenacissoside G	
Cat. No.:	B10814420	Get Quote

This guide provides a comparative analysis of the pharmacokinetic properties of two C21 steroidal glycosides, **Tenacissoside G** and Tenacissoside I, derived from Marsdenia tenacissima. The data presented is based on a study involving oral and intravenous administration in rats, offering insights into their absorption and bioavailability. This information is crucial for researchers and professionals in drug development and pharmacology.

Pharmacokinetic Data Summary

The pharmacokinetic parameters of **Tenacissoside G** and Tenacissoside I were determined in rats following both intravenous (1 mg/kg) and oral (5 mg/kg) administration. A summary of the key findings is presented below.

Pharmacokinetic Parameter	Tenacissoside G	Tenacissoside I
Oral Bioavailability (%)	22.9	9.4

Data sourced from a study determining the pharmacokinetics of **Tenacissoside G** and I in rat plasma by UPLC-MS/MS[1][2].

Experimental Protocols

The pharmacokinetic data was obtained through a detailed experimental protocol designed to accurately measure the concentration of **Tenacissoside G** and I in rat plasma over time.



Animal Model and Dosing

A total of 36 rats were divided into groups of six for the study.[1] **Tenacissoside G** and Tenacissoside I were administered to separate groups via two different routes:

Oral Administration: 5 mg/kg[1]

Intravenous Administration: 1 mg/kg[1]

Sample Collection and Analysis

Blood samples were collected from the rats at predetermined time points after administration. The plasma was then separated and processed for analysis.

An ultra-performance liquid chromatography/tandem mass spectrometry (UPLC-MS/MS) method was developed and validated for the simultaneous determination of **Tenacissoside G** and I in the rat plasma. The plasma samples were treated with liquid-liquid extraction using ethyl acetate. The analysis was performed on a UPLC HSS T3 column with a gradient elution mobile phase consisting of acetonitrile-water with 0.1% formic acid.

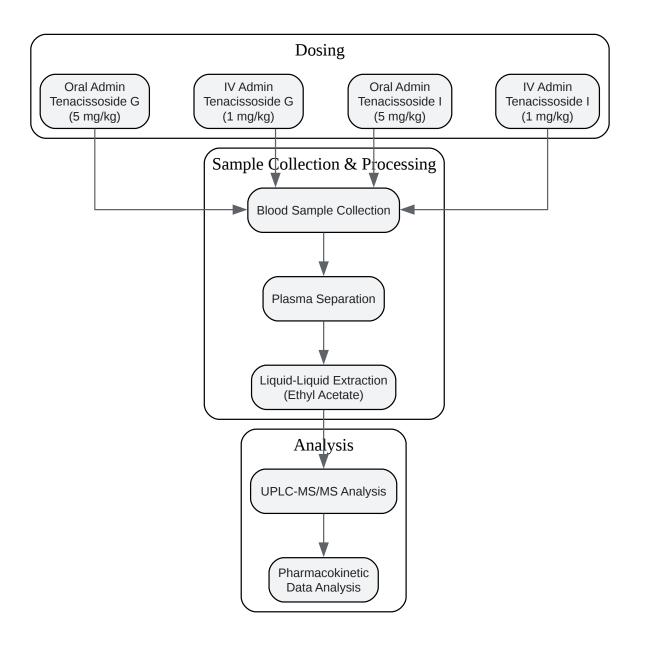
Method Validation

The analytical method was validated to ensure its accuracy and reliability. The calibration curves for both **Tenacissoside G** and I showed good linearity within the concentration range of 5–2000 ng/mL. The precision, accuracy, recovery, matrix effect, and stability of the method met the required standards for biological sample detection.

Visualizations

To further illustrate the experimental process and the relationship between the two compounds, the following diagrams are provided.

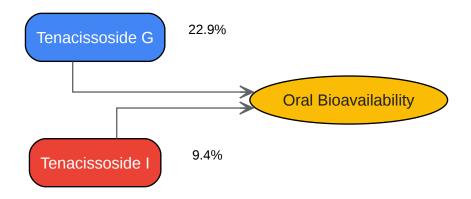




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Caption: Experimental workflow for the comparative pharmacokinetic study.





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Caption: Comparison of oral bioavailability between **Tenacissoside G** and I.

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References

- 1. Determination of Tenacissoside G, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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